molecular formula C11H15N3O2S B12483688 N-ethyl-2-[(2-methoxyphenyl)carbonyl]hydrazinecarbothioamide

N-ethyl-2-[(2-methoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B12483688
M. Wt: 253.32 g/mol
InChI Key: OBAACTWRPWXDRX-UHFFFAOYSA-N
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Description

N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE is a chemical compound with a complex structure that includes an ethylcarbamothioyl group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE typically involves the reaction of 2-methoxybenzoic acid with ethyl isothiocyanate in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield. Post-reaction, the product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: The major product is often a sulfoxide or sulfone derivative.

    Reduction: The major product is typically the corresponding amine.

    Substitution: The major products are substituted benzamides or thiourea derivatives.

Scientific Research Applications

N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxybenzamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-PHENYLACETAMIDE
  • N-[(ETHYLCARBAMOTHIOYL)AMINO]QUINOLINE-6-CARBOXAMIDE
  • N-[(ETHYLCARBAMOTHIOYL)AMINO]-4-PENTYLCYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

N-[(ETHYLCARBAMOTHIOYL)AMINO]-2-METHOXYBENZAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

1-ethyl-3-[(2-methoxybenzoyl)amino]thiourea

InChI

InChI=1S/C11H15N3O2S/c1-3-12-11(17)14-13-10(15)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17)

InChI Key

OBAACTWRPWXDRX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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